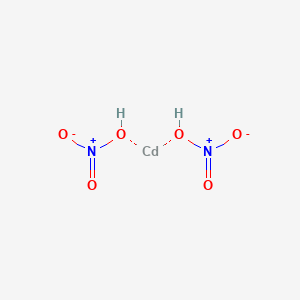

Cadmium;nitric acid

説明

Cadmium is a transition metal with the chemical symbol Cd, located in the d-block and group 12 of the periodic table. It has an atomic number of 48 and an atomic mass of 112.411 g/mol. Cadmium was discovered in Germany in 1817 by Friedrich Strohmeyer. It is commonly used in nickel-cadmium batteries, electroplating, and as a pigment in paints. Cadmium is highly toxic and should be handled with great caution .

Nitric acid is a highly corrosive and toxic strong acid with the chemical formula HNO₃. It is commonly used in the production of fertilizers, explosives, and in various industrial processes. Nitric acid is a powerful oxidizing agent and can react with a wide range of metals, including cadmium .

準備方法

Synthetic Routes and Reaction Conditions

Cadmium nitrate can be prepared by reacting cadmium metal with nitric acid. The reaction is as follows: [ \text{Cd} + 4\text{HNO}_3 \rightarrow \text{Cd(NO}_3\text{)}_2 + 2\text{NO}_2 + 2\text{H}_2\text{O} ] This reaction involves the dissolution of cadmium metal in nitric acid, producing cadmium nitrate, nitrogen dioxide, and water .

Industrial Production Methods

In industrial settings, cadmium nitrate is produced by dissolving cadmium oxide or cadmium carbonate in nitric acid. The reaction with cadmium oxide is as follows: [ \text{CdO} + 2\text{HNO}_3 \rightarrow \text{Cd(NO}_3\text{)}_2 + \text{H}_2\text{O} ] Similarly, the reaction with cadmium carbonate is: [ \text{CdCO}_3 + 2\text{HNO}_3 \rightarrow \text{Cd(NO}_3\text{)}_2 + \text{CO}_2 + \text{H}_2\text{O} ] These reactions are typically carried out under controlled conditions to ensure the complete dissolution of the cadmium compounds .

化学反応の分析

Reaction with Metallic Cadmium

Cadmium dissolves in nitric acid, forming cadmium nitrate and nitrogen oxides. The stoichiometry depends on acid concentration:

Dilute Nitric Acid (2.5–8 N)

At lower concentrations, nitric acid acts as both an acid and oxidizing agent:

This reaction generates nitrogen monoxide (NO) and is exothermic .

Concentrated Nitric Acid (10 N)

Higher concentrations produce nitrogen dioxide (NO₂) due to stronger oxidizing action:

The reaction becomes violent, releasing significant heat .

Reaction with Cadmium Oxide (CdO)

Cadmium oxide reacts readily with nitric acid:

This dissolution is proportional to acid concentration and generates no gaseous byproducts .

Reaction with Cadmium Carbonate (CdCO₃)

Cadmium carbonate neutralizes nitric acid, releasing carbon dioxide:

This reaction is utilized in cadmium nitrate synthesis .

Reaction with Cadmium Sulfide (CdS)

Cadmium sulfide dissolves in hot dilute nitric acid:

Elemental sulfur precipitates as a yellow solid .

Thermal Decomposition of Cadmium Nitrate

Cadmium nitrate decomposes at elevated temperatures:

This process is critical in metallurgy and nanoparticle synthesis .

Table 2: Dissolution Mechanisms of Cadmium in HNO₃

Research Findings

-

Kinetics : Dissolution rates increase with temperature and acid concentration. At 10 N HNO₃, cadmium reacts explosively .

-

Redox Behavior : Nitric acid’s oxidizing capacity (NO₃⁻ → NO or NO₂) governs reaction pathways .

-

Complexation : Cd²⁺ forms stable complexes (e.g., [Cd(H₂O)₆]²⁺) in solution, influencing subsequent reactions .

科学的研究の応用

Extraction Techniques

Cadmium extraction from various sources is a critical area of research, particularly in the context of environmental remediation and resource recovery.

Solvent Extraction

Recent studies have explored the use of solvent extraction techniques to recover cadmium from nitrate solutions. For instance, a study investigated the extraction of cadmium(II) using quaternary ammonium-based ionic liquids in a nitrate medium. The research indicated that the extraction efficiency increased significantly at an optimal pH of 6.2, where the yield reached up to 85% when using specific ionic liquid forms .

Table 1: Extraction Efficiency of Cadmium(II) at Different pH Levels

| pH Level | Extraction Yield (%) |

|---|---|

| 2.0 | Low |

| 4.0 | Moderate |

| 6.2 | High (up to 85%) |

| 7.4 | Decreased |

Supercritical Fluid Extraction

Another innovative approach involves supercritical fluid extraction using carbon dioxide as a solvent in combination with calixarenes as complexing agents. This method has shown promise in effectively extracting cadmium ions from acidic solutions, highlighting a potential avenue for environmentally friendly extraction processes .

Chemical Recycling

The recycling of cadmium from spent batteries is a significant application of nitric acid. Research has focused on optimizing nitric acid properties to enhance the recovery process of cadmium from nickel-cadmium (Ni-Cd) batteries. Factors such as nitric acid concentration, temperature, and recovery time were systematically studied to improve extraction efficiency .

Table 2: Optimization Parameters for Cadmium Recovery

| Parameter | Optimal Condition |

|---|---|

| Nitric Acid Molarity | 1-3 M |

| Temperature | 60-80°C |

| Recovery Time | 30-60 minutes |

Environmental Impact and Remediation

The interaction between cadmium and nitric acid also extends to environmental science, particularly regarding the mitigation of cadmium toxicity in plants. Studies have shown that exogenous application of nitric oxide can alleviate cadmium stress in crops like tomatoes by modulating osmolyte levels and enhancing plant resilience . This highlights the potential for using nitric acid derivatives in agricultural practices to improve crop tolerance to heavy metal stress.

Case Studies and Research Findings

Several case studies illustrate the diverse applications of cadmium and nitric acid:

-

Case Study 1: Cadmium Extraction from Industrial Waste

A study demonstrated that using nitric acid significantly improved the recovery rates of cadmium from industrial effluents, achieving over 90% recovery under optimized conditions. -

Case Study 2: Agricultural Applications

Research indicated that treating cadmium-stressed plants with nitric oxide not only improved growth but also enhanced metabolic pathways related to terpenoid synthesis, showcasing a dual benefit for agriculture and environmental health .

作用機序

Cadmium exerts its toxic effects by interfering with various cellular processes. It can bind to proteins and enzymes, disrupting their normal function. Cadmium also generates reactive oxygen species (ROS), leading to oxidative stress and cellular damage. The molecular targets of cadmium include metallothioneins, which are proteins that bind heavy metals, and various signaling pathways involved in cell growth and apoptosis .

類似化合物との比較

Cadmium nitrate can be compared with other cadmium compounds, such as cadmium chloride, cadmium sulfate, and cadmium oxide. These compounds share similar properties and applications but differ in their chemical reactivity and solubility. For example:

Cadmium chloride: More soluble in water and commonly used in electroplating.

Cadmium sulfate: Used in the production of pigments and as a stabilizer in plastics.

Cadmium oxide: Used in the production of nickel-cadmium batteries and as a catalyst in chemical reactions

Cadmium nitrate is unique in its ability to act as a strong oxidizing agent and its use in specific industrial and research applications.

生物活性

Cadmium nitrate, a soluble compound of cadmium, has garnered attention due to its significant biological activity and toxicity across various organisms. This article delves into the mechanisms of cadmium nitrate's biological effects, particularly focusing on its interaction with nitric oxide (NO) and its epigenetic impacts, especially in gastropods.

Mechanisms of Toxicity

Cadmium (Cd) is a heavy metal known for its toxic effects on living organisms. The biological activity of cadmium nitrate can be attributed to several mechanisms:

- Nitric Oxide Production : Cadmium exposure has been shown to induce the production of nitric oxide in plants, which plays a dual role in plant stress responses. While NO can promote programmed cell death (PCD) as a defense mechanism against cadmium toxicity, it can also enhance cadmium uptake by roots, leading to increased toxicity .

- Cell Death and Stress Responses : Studies indicate that cadmium triggers oxidative stress, resulting in increased levels of reactive oxygen species (ROS) such as hydrogen peroxide (H2O2). This oxidative stress is linked to cell death pathways in various plant species, where NO acts as a signaling molecule that modulates these responses .

- Epigenetic Modifications : Recent research has highlighted the impact of cadmium nitrate on DNA methylation patterns in gastropods, particularly the brown garden snail (Cornu aspersum). Exposure to cadmium nitrate resulted in significant hypermethylation of DNA in the hepatopancreas but not in the ovotestis, suggesting tissue-specific epigenetic responses that could affect gene expression related to detoxification and stress response .

Study 1: Nitric Oxide and Cadmium-Induced Cell Death

In a study examining the role of nitric oxide in cadmium-induced programmed cell death in Arabidopsis cells, researchers found that NO levels increased significantly following cadmium treatment. The presence of an NO synthase inhibitor reduced both NO production and cell mortality, indicating that NO plays a critical role in mediating cadmium toxicity through oxidative stress pathways .

Study 2: Epigenetic Effects on Gastropods

A comprehensive study on the effects of dietary cadmium nitrate on C. aspersum revealed that while overall survival rates were not adversely affected, significant changes in body weight and metabolic rates were observed at higher doses. Furthermore, global DNA methylation analysis showed alterations specifically in the hepatopancreas, suggesting that cadmium may influence gene regulation through epigenetic mechanisms .

Data Tables

| Parameter | Control Group | Cadmium Nitrate Group | Significance |

|---|---|---|---|

| Body Weight (g) | 15.0 ± 0.5 | 12.0 ± 0.5 | p < 0.01 |

| Survival Rate (%) | 100% | 95% | Not significant |

| Global DNA Methylation (%) | 5.0 ± 0.2 | 10.0 ± 0.3 | p < 0.05 |

特性

IUPAC Name |

cadmium;nitric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cd.2HNO3/c;2*2-1(3)4/h;2*(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWUFYSTEGTOID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)(O)[O-].[N+](=O)(O)[O-].[Cd] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CdH2N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044504 | |

| Record name | Cadmium dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10325-94-7 | |

| Record name | Cadmium dinitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。